1-Pyrazin-2-yl-ethanol
Overview
Description
1-Pyrazin-2-yl-ethanol, also known as pyrazine-2-ethanol, is an organic compound that belongs to the pyrazine family. It is a liquid at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives, which are structurally similar to 1-Pyrazin-2-yl-ethanol, has been reported in recent literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
1-Pyrazin-2-yl-ethanol is a liquid at room temperature . Its molecular weight is 124.14 g/mol . Further physical and chemical properties are not specified in the retrieved sources.Scientific Research Applications
Dual Emission in Ruthenium(II) Complexes
1-Pyrazin-2-yl-ethanol derivatives have been studied in the context of ruthenium(II) polypyridyl mixed ligand complexes, showing evidence of dual emission in fluid solutions. These findings indicate two distinct emitting states in such compounds, which can be significant in understanding the photophysical properties of ruthenium complexes (Keyes, 1998).
Coordination Behaviour with Metals
Research has also been conducted on the coordination behavior of pyrazin-2-yl-ethanol derivatives against various metals like Pd(II), Zn(II), and Cu(II). These studies have yielded complexes with different geometries and nuclearity, which are important for understanding the interaction of these compounds with metal ions and their potential applications in coordination chemistry (Muñoz et al., 2011).
Applications in Organometallic Chemistry
In organometallic chemistry, pyrazin-2-yl-ethanol derivatives have been used to synthesize ferrocenyl pyrazoles. These compounds show promise in the development of new organometallic materials, with potential applications in catalysis and material science (Zora et al., 2008).
Synthesis of Biologically Active Compounds
Pyrazin-2-yl-ethanol derivatives have been used in the synthesis of various biologically active compounds, including pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. These compounds have shown inhibition against the growth of lung cancer cells, highlighting their potential in medicinal chemistry (Zheng et al., 2011).
Polymer Chemistry
Polymer Chemistry
Pyrazin-2-yl-ethanol derivatives have been investigated in the field of polymer chemistry. For instance, they've been used as protecting groups for carboxylic acids in the synthesis of poly(methacrylic acid), showcasing their versatility in polymer modification and synthesis (Elladiou & Patrickios, 2012).
Solubility Studies
The solubility of related compounds such as decahydropyrazino[2,3-b]pyrazine in various solvents has been determined, providing valuable information for their application in different chemical processes and pharmaceutical formulations (Chen et al., 2011).
Pharmacokinetic Predictions
In the pharmaceutical sciences, pyrazin-2-yl-ethanol derivatives have been used to assess pharmacokinetic models. For example, they have been involved in the study of orally available cMet kinase inhibitors, contributing to the prediction of plasma concentration-time profiles in humans (Yamazaki et al., 2011).
Anticancer Activity Studies
Additionally, pyrazin-2-yl-ethanol derivatives have been synthesized for their potential anticancer activity, representing an important contribution to the development of new therapeutic agents (Hadiyal et al., 2020).
Safety And Hazards
Future Directions
While specific future directions for 1-Pyrazin-2-yl-ethanol are not mentioned in the retrieved sources, the synthesis of structurally similar piperazine derivatives has been a focus of recent research . This suggests that further exploration of the synthesis and potential applications of 1-Pyrazin-2-yl-ethanol and similar compounds could be a valuable direction for future research.
properties
IUPAC Name |
1-pyrazin-2-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQUNKQRPBWOQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341430 | |
Record name | 1-Pyrazin-2-yl-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrazin-2-yl-ethanol | |
CAS RN |
94777-52-3 | |
Record name | 1-Pyrazin-2-yl-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyrazin-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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